molecular formula C18H23NO4S B7621954 N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B7621954
M. Wt: 349.4 g/mol
InChI Key: LGBXJZIKTPOPEY-UHFFFAOYSA-N
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Description

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with diethoxy and dimethyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-diethoxyaniline with 2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant feed rates.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.

    N-(3,4-Dimethoxyphenyl)ethylacetamide: A related compound with an acetamide group.

    α-Benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Another derivative with a benzoylamino group.

Uniqueness

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide is unique due to the presence of both diethoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3,4-diethoxyphenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-5-22-16-9-8-15(12-17(16)23-6-2)19-24(20,21)18-10-7-13(3)11-14(18)4/h7-12,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBXJZIKTPOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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